ジアミルスルフェート

説明

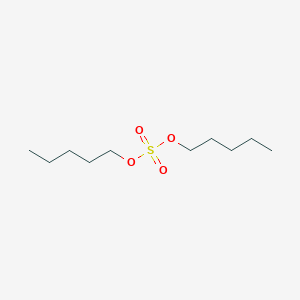

Diamyl Sulfate, also known as Dipentyl Sulfate, is a chemical compound with the molecular formula C10H22O4S . It has a molecular weight of 238.35 g/mol . It is primarily used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

Diamyl Sulfate has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 sulfate . The InChI code for Diamyl Sulfate is1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 . Physical And Chemical Properties Analysis

Diamyl Sulfate is a clear liquid with a boiling point of 117°C and a melting point of 14°C . It has a specific gravity of 1.03 at 20°C . The compound is stored under inert gas and is sensitive to air and heat .科学的研究の応用

エステル合成

ジアミルスルフェートは、酸の水素をアルキル基または他の有機基で置き換えて生成される有機化合物であるエステルの合成に使用されます。 天然に存在する多くの脂肪や精油は、脂肪酸のエステルです .

生体材料におけるスルホン化

スルホン化は、分子にスルホン酸基を導入する化学修飾プロセスであり、ハイドロゲル、足場、ナノ粒子などの生体材料での使用のためにその特性を強化します .

アルキル化剤

ジメチルスルフェートやジイソプロピルスルフェートなどの他の硫酸塩化合物と同様に、ジアミルスルフェートは、特にアルカリ性条件下で、さまざまな化学反応でアルキル化剤として作用することができます .

界面活性剤合成

ジアミルスルフェートは、抗菌活性、疎水性薬物の可溶化、生化学反応に対する触媒効果など、幅広い生物学的用途を持つカチオン性界面活性剤の合成に関与している可能性があります .

Safety and Hazards

Diamyl Sulfate is classified as an acute toxicity category 4 for oral, dermal, and inhalation exposure. It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and it should be handled with protective gloves/protective clothing/eye protection/face protection .

作用機序

Biochemical Pathways

For instance, they are involved in the regulation of sulfur metabolism, which is essential for the biosynthesis of cysteine and other sulfur-containing metabolites . .

Pharmacokinetics

It’s known that the compound is a clear, yellowish liquid with a boiling point of 117 °c/35 mmHg and a melting point of 14 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Action Environment

The action of Diamyl Sulfate may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a specific melting and boiling point . Furthermore, its interaction with other chemicals in the environment could potentially influence its action.

特性

IUPAC Name |

dipentyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFRWLVTHPVQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541376 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5867-98-1 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

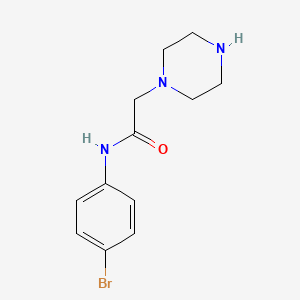

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

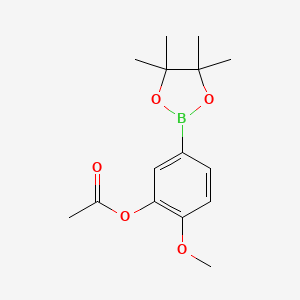

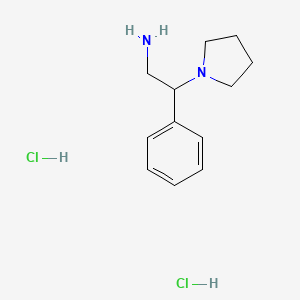

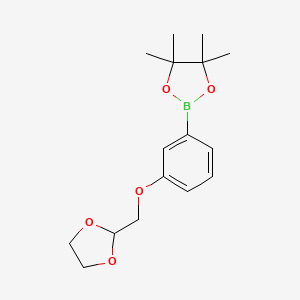

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)